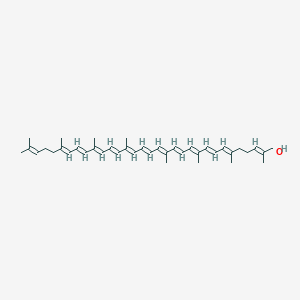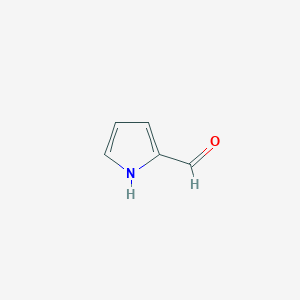![molecular formula C5H4N4O2S B018833 5-氨基噻唑并[4,5-d]嘧啶-2,7(3H,6H)-二酮 CAS No. 30161-97-8](/img/structure/B18833.png)
5-氨基噻唑并[4,5-d]嘧啶-2,7(3H,6H)-二酮
描述
5-AMINOTHIAZOLO[4,5-D]PYRIMIDINE-2,7(3H,6H)-DIONE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines a thiazole ring fused with a pyrimidine ring, and its potential therapeutic applications.
科学研究应用
5-氨基噻唑并[4,5-d]嘧啶-2,7(3H,6H)-二酮具有广泛的科学研究应用:
化学: 用作合成更复杂杂环化合物的结构单元。
生物学: 研究其作为酶抑制剂的潜力及其与生物大分子相互作用。
工业: 用于开发具有特定电子或光学特性的新材料.
作用机制
生化分析
Biochemical Properties
5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione has been evaluated as an anticancer agent, demonstrating potent cytotoxicity and topoisomerase I inhibitory activity . Topoisomerase I is an enzyme that plays a crucial role in DNA replication, and its inhibition can lead to DNA damage and cell death . The compound’s interaction with this enzyme suggests that it may have a significant role in biochemical reactions involving DNA replication and cell division .
Cellular Effects
In cellular processes, 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione has shown to influence cell function by inhibiting the proliferation of cancer cells . This is likely due to its impact on DNA replication through its interaction with topoisomerase I
Molecular Mechanism
The molecular mechanism of action of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione involves its binding to the topoisomerase I/DNA complex, inhibiting the enzyme’s activity and leading to DNA damage . This interaction is proposed based on molecular docking results
准备方法
合成路线和反应条件
5-氨基噻唑并[4,5-d]嘧啶-2,7(3H,6H)-二酮的合成通常涉及适当的噻唑和嘧啶前体的缩合。一种常见的方法是将2-氨基噻唑在酸性或碱性条件下与合适的嘧啶衍生物反应。该反应通常在乙醇或二甲基甲酰胺 (DMF) 等溶剂中于高温下进行,以促进环化过程 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高最终产品的产率和纯度。此外,重结晶和色谱等纯化技术用于获得高质量的 5-氨基噻唑并[4,5-d]嘧啶-2,7(3H,6H)-二酮 .
化学反应分析
反应类型
5-氨基噻唑并[4,5-d]嘧啶-2,7(3H,6H)-二酮经历各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应。
常见试剂和条件
氧化: 醋酸中的过氧化氢或水中的高锰酸钾。
还原: 甲醇中的硼氢化钠或乙醚中的氢化铝锂。
取代: 在碱的存在下,卤代试剂如溴或氯.
主要形成的产物
氧化: 形成相应的氧代衍生物。
还原: 形成还原的噻唑并[4,5-d]嘧啶衍生物。
取代: 形成取代的噻唑并[4,5-d]嘧啶衍生物.
相似化合物的比较
类似化合物
噻唑并[4,5-d]嘧啶-7(6H)-酮: 这些化合物具有相似的核心结构,并且已被研究用于其抗癌和酶抑制活性.
吡啶并[2,3-d]嘧啶-5-酮: 这些化合物也表现出稠合杂环结构,并且以其广泛的生物活性而闻名,包括抗增殖和抗菌特性.
独特性
5-氨基噻唑并[4,5-d]嘧啶-2,7(3H,6H)-二酮因其特定的取代模式和氨基的存在而脱颖而出,这增强了其反应性和进一步功能化的潜力。其以高效抑制拓扑异构酶 I 的能力使其成为药物化学中一种独特且有价值的化合物 .
属性
IUPAC Name |
5-amino-3,6-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2S/c6-4-7-2-1(3(10)9-4)12-5(11)8-2/h(H4,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWRPBIUDIYAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)S1)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561081 | |
| Record name | 5-Amino[1,3]thiazolo[4,5-d]pyrimidine-2,7(3H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30161-97-8 | |
| Record name | 5-Amino[1,3]thiazolo[4,5-d]pyrimidine-2,7(3H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione have been explored for enhanced anti-HCMV activity?
A1: Researchers investigated the impact of alkyl substitutions at the 3-position of the 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione scaffold []. They synthesized a series of 3-alkyl derivatives, including linear and branched alkyl chains, as well as alkenyl groups. Notably, the 3-(2-alkenyl) derivatives, particularly the Z isomer of 5-amino-3-(2-penten-1-yl)thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, exhibited greater antiviral activity compared to the alkyl derivatives []. This finding highlights the importance of the double bond configuration and chain length for optimal antiviral activity. Additionally, acyclonucleosides and acyclonucleotides derived from 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione were also synthesized and evaluated []. This involved introducing hydroxyalkoxymethyl, hydroxyalkyl, hydroxyalkenyl, and phosphonoalkenyl groups at the 3-position, aiming to mimic the structures of known anti-herpesvirus acyclonucleosides.
Q2: How does the in vitro anti-HCMV activity of these modified compounds compare to existing treatments?
A2: While many synthesized compounds demonstrated some level of anti-HCMV activity, 5-amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione stood out with significant potency []. This compound exhibited comparable activity to ganciclovir (DHPG), a standard HCMV treatment. Importantly, it maintained its efficacy against DHPG-resistant HCMV strains, except for a strain with a mutation in the UL97 phosphotransferase gene []. This suggests a potential alternative treatment option for individuals infected with DHPG-resistant HCMV strains, though further research is needed.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


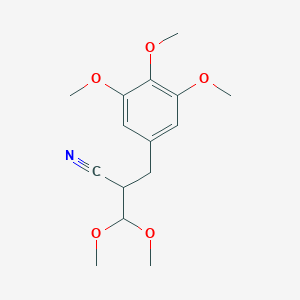
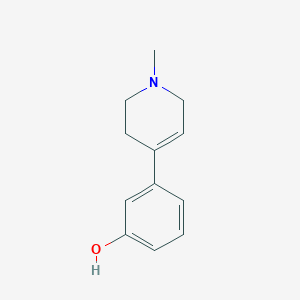
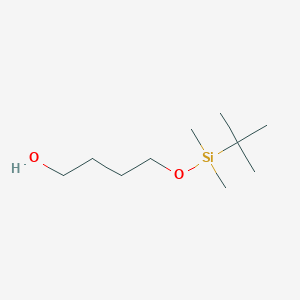
![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)
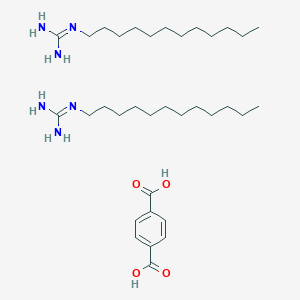
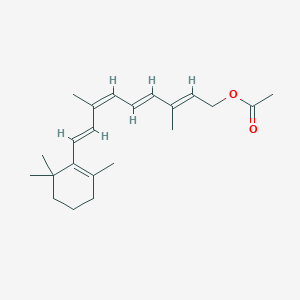
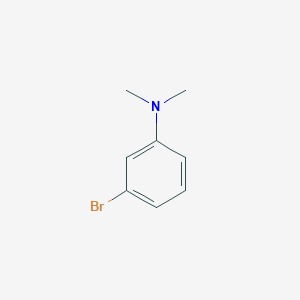
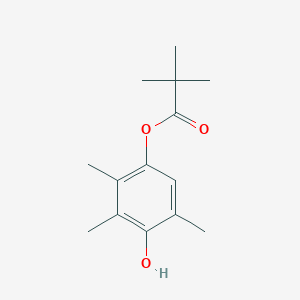
![benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate](/img/structure/B18775.png)
![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)
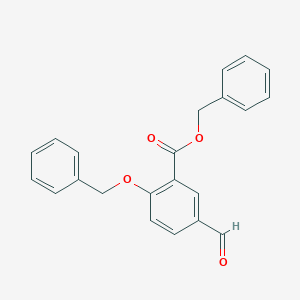
![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)
